Cas no 116596-80-6 (ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate)

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a cyclic ketoester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a cyclohexanone ring substituted with an ethyl group at the 5-position and an ethoxycarbonyl moiety at the 1-position, offering versatility in further functionalization. The compound is particularly useful in cyclization and condensation reactions due to its reactive carbonyl and ester groups. It serves as a valuable precursor for synthesizing more complex cyclic frameworks. The ethyl substituent enhances lipophilicity, which may be advantageous in fine chemical applications. Its stability under standard conditions makes it suitable for laboratory-scale and industrial processes requiring controlled reactivity.
ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate structure
116596-80-6 structure
Product Name:ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate
CAS No:116596-80-6
MF:C11H18O3
MW:198.258823871613
CID:2614905
PubChem ID:14163365
Update Time:2025-05-22

ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate
    • 116596-80-6
    • DTXSID90556809
    • EN300-56332
    • Ethyl 5-ethyl-2-oxocyclohexanecarboxylate
    • DTXCID70507591
    • AKOS011019496
    • CS-0291146
    • Inchi: 1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3
    • InChI Key: UQCWMCVHLWXKLU-UHFFFAOYSA-N
    • SMILES: O=C1CCC(CC)CC1C(=O)OCC

Computed Properties

  • Exact Mass: 198.125594432Da
  • Monoisotopic Mass: 198.125594432Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.4Ų

ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Pricemore >>

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Additional information on ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Ethyl 5-Ethyl-2-Oxocyclohexane-1-Carboxylate: A Comprehensive Overview

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, with CAS No. 116596-80-6, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the class of cyclic esters, specifically a cyclohexenone derivative, and exhibits unique chemical properties that make it valuable in various applications. The structure of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is characterized by a six-membered cyclohexane ring with a ketone group at position 2 and an ester group at position 1. The presence of an ethyl substituent at position 5 further enhances its chemical reactivity and functional versatility.

Recent studies have highlighted the potential of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for developing novel therapeutic agents.

In addition to its pharmaceutical applications, ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate has found utility in the field of materials science. Its ability to undergo various condensation reactions has made it a valuable building block for synthesizing advanced polymers and high-performance materials. A recent breakthrough reported in Polymer Chemistry showcased the use of this compound as a monomer in the synthesis of biodegradable polymers, which could revolutionize the packaging industry by offering sustainable alternatives to traditional plastics.

The synthesis of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate typically involves multi-step organic reactions, often starting from readily available starting materials such as cyclohexanone derivatives. One common approach involves the Claisen condensation reaction, which facilitates the formation of the cyclohexenone ring system. Subsequent functionalization steps, such as esterification or alkylation, enable the introduction of specific substituents like the ethyl group at position 5. These synthetic strategies have been optimized over time to improve yield and purity, making the compound more accessible for large-scale production.

From an environmental perspective, ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate has been studied for its biodegradability and eco-friendly properties. Research conducted by environmental scientists has shown that under controlled conditions, this compound can undergo microbial degradation, reducing its persistence in natural ecosystems. This finding is particularly significant for industries seeking to adopt greener chemical processes and minimize their ecological footprint.

Looking ahead, the future of ethyl 5-ethyl-2 oxocyclohexane carboxylate lies in its continued exploration across diverse fields. Ongoing research is focused on enhancing its bioavailability for pharmaceutical applications while simultaneously exploring its potential in green chemistry initiatives. As advancements in synthetic methodologies and material science continue to unfold, this compound is poised to play an increasingly important role in shaping innovative solutions across multiple industries.

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